GTP-14564

Descripción general

Descripción

GTP 14564 is a tricyclic compound known for its unique structure and significant biological activities. It is a cell-permeable, reversible, and ATP-competitive inhibitor of class III receptor tyrosine kinases

Aplicaciones Científicas De Investigación

GTP 14564 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a tool for studying signal transduction pathways involving class III receptor tyrosine kinases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

GTP-14564, also known as 1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden or 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, is a potent and specific inhibitor of class III receptor tyrosine kinases . The primary targets of this compound are c-Fms, c-Kit, Fms-like Tyrosine Kinase 3 (FLT3), and Internal Tandem Duplication (ITD)-FLT3 . These kinases play crucial roles in cell signaling, growth, and differentiation.

Mode of Action

This compound acts as a reversible and ATP-competitive inhibitor . It competes with ATP for binding to the kinase domain of its targets, thereby inhibiting the phosphorylation and activation of these kinases . This compound has been found to inhibit the growth of leukemia cells expressing ITD-FLT3 .

Biochemical Pathways

This compound affects the signaling pathways of its target kinases. For instance, it has been found to inhibit the Signal Transducer and Activator of Transcription 5 (STAT5) activation pathway, which is essential for the growth signaling of ITD-FLT3 . In contrast, wild type FLT3 appears to mainly use the Mitogen-Activated Protein Kinase (MAPK) pathway rather than the STAT5 pathway to transmit a proliferative signal .

Pharmacokinetics

This suggests that this compound can cross cell membranes and reach its intracellular targets. It is also soluble in DMSO , which could impact its bioavailability.

Result of Action

The inhibition of class III receptor tyrosine kinases by this compound results in the suppression of the kinase activities of wild type FLT3 and ITD-FLT3 . This leads to the inhibition of the growth of leukemia cells expressing ITD-FLT3 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment. Additionally, the compound’s stability may be affected by light and temperature, as it is recommended to be stored in a dark place at 2-8°C

Análisis Bioquímico

Biochemical Properties

GTP-14564 functions as a potent and specific inhibitor of class III receptor tyrosine kinases, including wild-type FLT3 and ITD-FLT3. The compound exhibits an inhibitory concentration (IC50) of 300 nM for c-fms, c-kit, wild-type FLT3, and ITD-FLT3, and 1 µM for platelet-derived growth factor receptor beta (PDGFRβ) . This compound inhibits the kinase activities of both wild-type FLT3 and ITD-FLT3 equally, suggesting that the signaling pathways for proliferation differ between these two forms . The compound’s interaction with FLT3 leads to the inhibition of downstream signaling pathways, including the signal transducer and activator of transcription 5 (STAT5) pathway in ITD-FLT3 and the mitogen-activated protein kinase (MAPK) pathway in wild-type FLT3 .

Cellular Effects

This compound has demonstrated selective cytotoxicity in leukemia cells expressing constitutively active ITD-FLT3. The compound inhibits the growth of interleukin-3-independent Ba/F3 cells expressing ITD-FLT3 at a concentration of 1 µM, whereas a 30-fold higher concentration is required to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wild-type FLT3 . This selective cytotoxicity is attributed to the differential activation of downstream signaling pathways, with ITD-FLT3 primarily activating the STAT5 pathway and wild-type FLT3 utilizing the MAPK pathway . Additionally, this compound does not affect the activities of other kinases such as KDR, EGFR, HER2, Abl, Src, PKA, Akt, PKC, MEK, or ERK1/2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of FLT3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of proliferative signaling pathways . In ITD-FLT3, this compound inhibits the aberrant activation of the STAT5 pathway, which is critical for the growth and survival of leukemia cells . In contrast, wild-type FLT3 primarily activates the MAPK pathway, and this compound’s inhibition of this pathway results in reduced cell proliferation . The compound’s specificity for FLT3 and its ability to differentiate between wild-type and mutant forms make it a valuable tool for targeted therapy in acute myeloid leukemia .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and sustained inhibitory effects over time. The compound’s stability is maintained under various storage conditions, including -20°C for up to three years in powder form and up to six months in solution at -80°C . Long-term studies have demonstrated that this compound maintains its inhibitory activity against FLT3 over extended periods, with no significant degradation observed . These findings suggest that this compound can be reliably used in both in vitro and in vivo studies to investigate its therapeutic potential .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that lower doses of this compound effectively inhibit the growth of leukemia cells expressing ITD-FLT3, while higher doses are required to achieve similar effects in cells expressing wild-type FLT3 . The compound’s selective cytotoxicity is evident at concentrations as low as 1 µM for ITD-FLT3, with minimal toxicity observed at higher doses . At excessively high doses, this compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s primary target, FLT3, is a receptor tyrosine kinase that plays a crucial role in hematopoietic progenitor cell signaling . By inhibiting FLT3, this compound disrupts the downstream signaling pathways that regulate cell proliferation and survival . Additionally, the compound’s interaction with other kinases, such as c-fms and c-kit, further influences metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate multiple signaling pathways involved in cancer progression .

Transport and Distribution

This compound is a cell-permeable compound that can be efficiently transported and distributed within cells and tissues . The compound’s ability to permeate cell membranes allows it to reach its intracellular targets, including FLT3 . Once inside the cell, this compound binds to the ATP-binding site of FLT3, inhibiting its kinase activity and downstream signaling . The compound’s distribution within tissues is influenced by its binding affinity to FLT3 and other kinases, ensuring targeted inhibition of proliferative pathways .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases . The compound’s ability to localize within specific cellular compartments is facilitated by its cell-permeable nature and binding affinity to FLT3 . Additionally, this compound’s interaction with other kinases, such as c-fms and c-kit, further influences its subcellular distribution and activity . These interactions ensure that the compound effectively inhibits proliferative signaling pathways within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of GTP 14564 typically involves the following steps:

Starting Material: The process begins with 6-methoxybenzofuran-3(2H)-one.

Formation of Thioamide Intermediate: This compound is treated with lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF), followed by reaction with 3-substituted phenyl isothiocyanate to form the thioamide intermediate.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

GTP 14564 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-H-8-oxa-2,3-diaza-cyclopenta[a]inden: Another name for GTP 14564.

Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.

Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

Uniqueness

GTP 14564 is unique due to its tricyclic structure, which combines both benzofuran and pyrazole moieties. This structure contributes to its potent and specific inhibitory activity against class III receptor tyrosine kinases, distinguishing it from other compounds with similar cores .

Propiedades

IUPAC Name |

3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLVVLATXPWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188363 | |

| Record name | GTP 14564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34823-86-4 | |

| Record name | GTP 14564 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034823864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GTP 14564 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole?

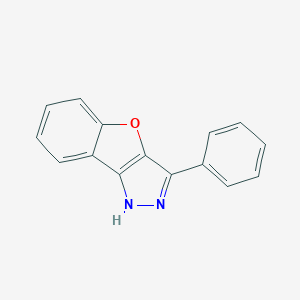

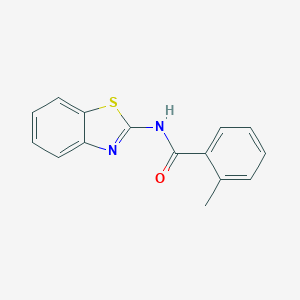

A: While the provided research papers [, ] primarily focus on the biological activity of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole (GTP-14564), one paper [] details the synthesis and crystal structure of a closely related compound: 6-chloro-1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-benzofuro[3,2-c]pyrazole (5). This derivative shares the core structure of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, offering insights into its potential molecular features. The crystal structure analysis reveals a triclinic system with space group P1. [] Further research exploring the specific structural characteristics of this compound itself, including spectroscopic data, would be valuable.

Q2: What are the potential implications of the observed structure-activity relationship for 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives in anti-tumor drug development?

A: The research highlights the importance of specific structural features in influencing the anti-tumor activity of 3-Phenyl-1H-benzofuro[3,2-c]pyrazole derivatives. For instance, the presence of chlorine atoms in the 6-chloro-1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-benzofuro[3,2-c]pyrazole derivative contributes to C-Cl···π interactions and π···π stacking, which may play a role in its observed antitumor activity against MCF-7 and A549 cell lines. [] Further investigation into the structure-activity relationship (SAR) of this compound class, focusing on modifications to the core structure and substituents, could lead to the development of more potent and selective anti-cancer agents. Understanding how structural variations impact target binding, cellular activity, and pharmacological properties is crucial for optimizing this compound class for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-6-[(4-fluorobenzyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-imine](/img/structure/B502655.png)

![2-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B502660.png)

![2-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B502661.png)

![2-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}ethanol](/img/structure/B502663.png)

![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B502667.png)

![N-(2-chloro-3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502670.png)

![1-{4-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-piperazinyl}-3-(2-methylphenoxy)-2-propanol](/img/structure/B502676.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B502677.png)